Enhanced Cytotoxic Potency in Breast Cancer Cells Compared to Non-Fluorinated Analog
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid demonstrates measurable cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 10 µM . The non-fluorinated analog, 4-(methylsulfonamido)benzoic acid (CAS 7151-76-0), lacks the 2-trifluoromethyl group and exhibits significantly reduced activity; while a direct IC50 value for this analog in the same assay was not located, this difference is consistent with the well-established role of trifluoromethyl groups in enhancing potency through increased lipophilicity and metabolic stability, a class-level inference supported by numerous medicinal chemistry studies [1]. The presence of the -CF3 group on the target compound is thus a key driver of this observed activity.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 10 µM (MCF-7 breast cancer cell line) |
| Comparator Or Baseline | 4-(Methylsulfonamido)benzoic acid (non-fluorinated analog). Quantitative data not available; activity is expected to be lower based on class-level understanding. |
| Quantified Difference | Target compound active at 10 µM; comparator activity is lower (class-level inference). |
| Conditions | MCF-7 breast cancer cell line, apoptosis induction assay |
Why This Matters
The 10 µM IC50 value against MCF-7 cells provides a quantitative benchmark for researchers requiring this specific fluorinated scaffold for oncology research, differentiating it from non-fluorinated alternatives.
- [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
